molecular formula C16H15BrClNO2 B4858429 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide

5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide

Cat. No.: B4858429
M. Wt: 368.7 g/mol
InChI Key: XNSQRAOWJRFWCT-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and ethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide typically involves multiple steps. One common method starts with the bromination of 2-ethoxybenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide core through an amide coupling reaction with 2-chlorobenzylamine. The reaction conditions often involve the use of reagents such as thionyl chloride for the bromination step and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for the amide formation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

Scientific Research Applications

5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chlorobenzamide
  • 2-ethoxy-N-(2-chlorophenyl)benzamide
  • 5-bromo-2-ethoxybenzamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-2-21-15-8-7-12(17)9-13(15)16(20)19-10-11-5-3-4-6-14(11)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSQRAOWJRFWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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